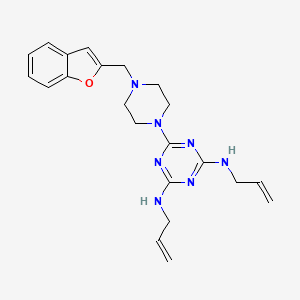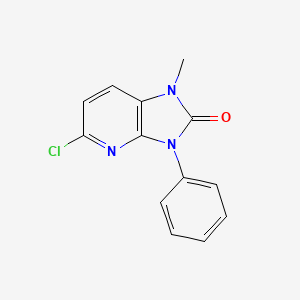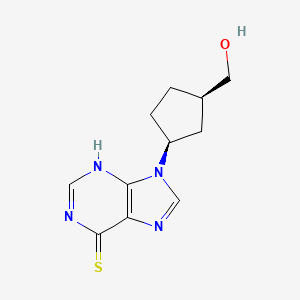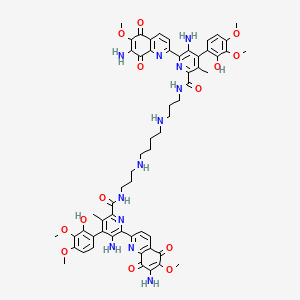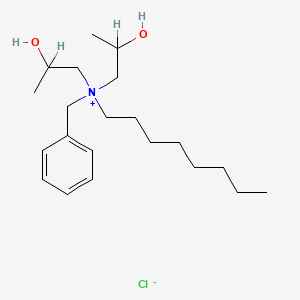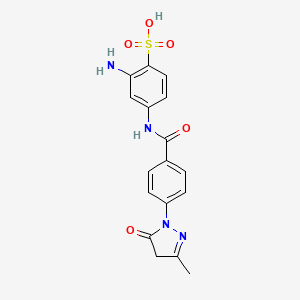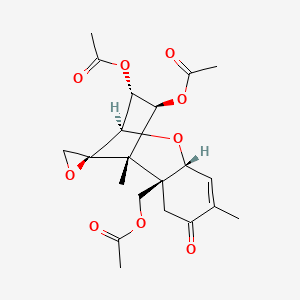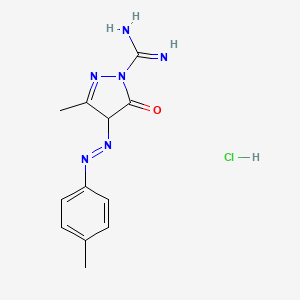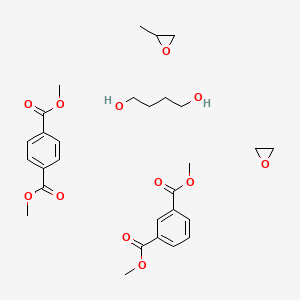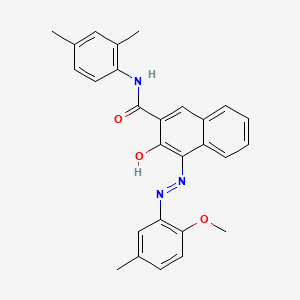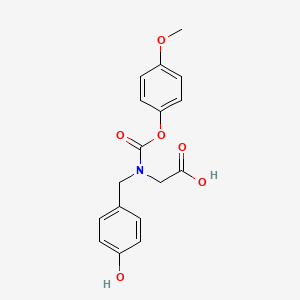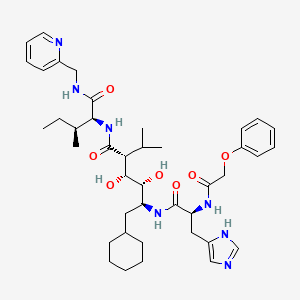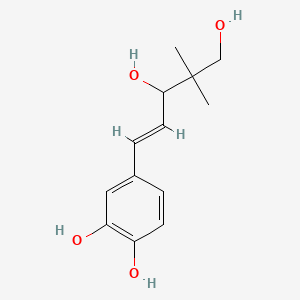
1,2-Benzenediol, 4-(3,5-dihydroxy-4,4-dimethyl-1-pentenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Benzenediol, 4-(3,5-dihydroxy-4,4-dimethyl-1-pentenyl)- is an organic compound that belongs to the class of benzenediols. This compound is characterized by the presence of two hydroxyl groups attached to a benzene ring, along with a side chain containing additional hydroxyl groups and a double bond. The molecular structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 4-(3,5-dihydroxy-4,4-dimethyl-1-pentenyl)- can be achieved through several synthetic routes. One common method involves the hydrolysis of o-chlorophenol in an alkaline medium . This reaction typically requires the use of a strong base, such as sodium hydroxide, to facilitate the hydrolysis process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the Dakin oxidation is an organic redox reaction that can be used to produce benzenediols from hydroxylated phenyl aldehydes or ketones using hydrogen peroxide in a basic medium . This method is advantageous due to its high yield and relatively mild reaction conditions.
化学反应分析
Types of Reactions
1,2-Benzenediol, 4-(3,5-dihydroxy-4,4-dimethyl-1-pentenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction reactions can convert the compound into different hydroquinone derivatives.
Substitution: The hydroxyl groups on the benzene ring can participate in substitution reactions, leading to the formation of various substituted benzenediols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, sulfonic acids, and nitrating agents.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinone derivatives, and various substituted benzenediols. These products have significant applications in the chemical industry and scientific research.
科学研究应用
1,2-Benzenediol, 4-(3,5-dihydroxy-4,4-dimethyl-1-pentenyl)- has a wide range of applications in scientific research:
Chemistry: The compound is used as a precursor in the synthesis of various organic molecules and as a reagent in chemical reactions.
Biology: It is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.
作用机制
The mechanism of action of 1,2-Benzenediol, 4-(3,5-dihydroxy-4,4-dimethyl-1-pentenyl)- involves its interaction with various molecular targets and pathways. The hydroxyl groups on the benzene ring and the side chain allow the compound to participate in redox reactions, which can modulate the activity of enzymes and other proteins. Additionally, the compound’s ability to form hydrogen bonds and interact with cellular membranes contributes to its biological effects.
相似化合物的比较
Similar Compounds
1,2-Benzenediol (Catechol): A simpler benzenediol with two hydroxyl groups on the benzene ring.
1,3-Benzenediol, 4,5-dimethyl-: A benzenediol with methyl groups in addition to hydroxyl groups.
4-Methylcatechol: A methylated derivative of catechol.
Uniqueness
1,2-Benzenediol, 4-(3,5-dihydroxy-4,4-dimethyl-1-pentenyl)- is unique due to its complex structure, which includes additional hydroxyl groups and a double bond in the side chain
属性
CAS 编号 |
106174-93-0 |
|---|---|
分子式 |
C13H18O4 |
分子量 |
238.28 g/mol |
IUPAC 名称 |
4-[(E)-3,5-dihydroxy-4,4-dimethylpent-1-enyl]benzene-1,2-diol |
InChI |
InChI=1S/C13H18O4/c1-13(2,8-14)12(17)6-4-9-3-5-10(15)11(16)7-9/h3-7,12,14-17H,8H2,1-2H3/b6-4+ |
InChI 键 |
UVPAQWUWBVMAPV-GQCTYLIASA-N |
手性 SMILES |
CC(C)(CO)C(/C=C/C1=CC(=C(C=C1)O)O)O |
规范 SMILES |
CC(C)(CO)C(C=CC1=CC(=C(C=C1)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


